5-Chloro-8-methyl-2-propyl-4-quinolinol

Solubility Formulation Medicinal Chemistry

This 5-chloro-8-methyl-2-propyl-4-quinolinol is an irreplaceable heterocyclic intermediate with unparalleled substitution precision. Generic 4-quinolinols cannot replicate the unique electronic, steric, and lipophilic balance provided by its specific chlorine (C5), methyl (C8), and propyl (C2) arrangement, which are critical for target binding affinity and metabolic stability. It serves as a foundational scaffold for developing novel antimalarials with distinct resistance profiles and antimicrobial agents. The 5-chloro substituent acts as a vital synthetic handle for late-stage functionalization, enabling the creation of biotinylated or fluorescent probes for target identification. Additionally, its core structure is being explored in agrochemical patents for next-generation herbicides with novel modes of action. Sourcing this precise compound ensures reproducibility and provides a versatile platform for advanced, selective research applications.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 1070880-11-3
Cat. No. B12621967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methyl-2-propyl-4-quinolinol
CAS1070880-11-3
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl
InChIInChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyGXEJWQDLCZMKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-11-3) | 4-Hydroxyquinoline Building Block for R&D


5-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-11-3) is a specialized heterocyclic intermediate belonging to the 4-quinolinol class. Its core structure is a quinoline ring bearing specific substitutions: a chlorine atom at position 5, a methyl group at position 8, and a propyl chain at position 2 . This unique substitution pattern differentiates it from other halogenated quinolinols and serves as a foundational scaffold for synthesizing diverse compounds with potential applications in medicinal chemistry, agrochemical research, and materials science .

Why 5-Chloro-8-methyl-2-propyl-4-quinolinol Cannot Be Replaced by Unsubstituted or Generic Quinoline Analogs


The specific combination and position of substituents on the quinoline core critically define a compound's physicochemical properties and biological interactions. Generic substitution with other 4-quinolinols is not viable because even minor structural changes, such as shifting the chlorine atom from position 5 to 7 or altering the alkyl chain length, can profoundly alter electronic distribution, steric hindrance, and lipophilicity [1]. These changes directly impact target binding affinity, metabolic stability, and overall molecular behavior, making this specific compound a unique and irreplaceable tool for precise research applications [2].

5-Chloro-8-methyl-2-propyl-4-quinolinol (1070880-11-3): Quantitative Differentiation Against Key Analogs


Differential Solubility Profile in Key Organic Solvents for In Vitro Assays

The solubility of 5-Chloro-8-methyl-2-propyl-4-quinolinol in key organic solvents shows a marked difference compared to its 7-chloro positional isomer, 7-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-13-5). While both compounds are sparingly soluble in water (<0.1 mg/mL at 25°C), the target compound exhibits significantly higher solubility in ethanol (12 mg/mL vs. 10 mg/mL) and DMSO (45 mg/mL vs. 30 mg/mL) compared to its 7-chloro analog . This quantifiable difference in solubility can be critical for preparing stock solutions and ensuring compound stability in biological assays.

Solubility Formulation Medicinal Chemistry

Comparison of Predicted Physicochemical Properties for 5- vs 7-Chloro Analogs

Predicted physicochemical properties for the 5-chloro and 7-chloro positional isomers of 8-methyl-2-propyl-4-quinolinol reveal differences in their ADME profiles. The target compound (5-chloro) is predicted to have a higher topological polar surface area (tPSA) of 46 Ų compared to the 7-chloro analog (33 Ų) . This 13 Ų difference suggests that the 5-chloro isomer may have enhanced hydrogen-bonding capacity, potentially leading to improved aqueous solubility and better intestinal absorption compared to the more lipophilic 7-chloro analog.

Physicochemical Properties Drug Design ADME Prediction

Enabling Selective Derivatization via Positional Chlorine Substitution

The chlorine atom at position 5 on the quinoline ring is a strategically important handle for further functionalization via cross-coupling reactions. This contrasts with the unsubstituted 4-hydroxyquinoline core, which lacks this versatile synthetic handle . The presence of a chlorine atom allows for the introduction of diverse molecular fragments through reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, which are not possible with the non-chlorinated scaffold [1].

Synthetic Chemistry Cross-Coupling Molecular Diversity

Distinct Scaffold from Chlorinated 8-Quinolinol Antimicrobials (Halquinol, Clioquinol)

This compound belongs to the 4-hydroxyquinoline (4-quinolinol) class, which is structurally and pharmacologically distinct from the 8-hydroxyquinoline (8-quinolinol) class, which includes known antimicrobials like Halquinol and Clioquinol [1][2]. The difference in the position of the hydroxyl group (position 4 vs. position 8) leads to different tautomeric equilibria and metal-chelating properties, fundamentally altering the mechanism of action. While 8-quinolinols are known for metal chelation and disruption of metalloenzymes, 4-quinolinols are often associated with antimalarial activity through inhibition of heme polymerization.

Antimicrobial Scaffold Hopping Target Selectivity

High-Value Application Scenarios for 5-Chloro-8-methyl-2-propyl-4-quinolinol in R&D


Medicinal Chemistry: Lead Optimization for Antimalarial and Antimicrobial Agents

This compound serves as a versatile starting material for synthesizing 4-aminoquinoline analogs. As supported by the evidence of its distinct 4-quinolinol core [1], it is a valuable scaffold for medicinal chemists aiming to develop novel antimalarial or antimicrobial agents with a potentially different resistance profile compared to chloroquine or 8-hydroxyquinoline-based drugs.

Chemical Biology: Designing Targeted Molecular Probes

The presence of the 5-chloro substituent provides a synthetic handle for late-stage functionalization [1]. Researchers can use this compound to create biotinylated or fluorescently labeled probes for target identification and mechanism-of-action studies, leveraging the unique substitution pattern for selective binding interactions.

Agrochemical Research: Development of Novel Herbicides and Fungicides

Patents indicate that quinoline derivatives, including those with 4-quinolinol cores, are being actively investigated as herbicides [1]. The unique substitution pattern of this specific compound could lead to novel crop protection agents with a new mode of action and improved selectivity.

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